molecular formula C12H26 B14546209 2,2,3,6-Tetramethyloctane CAS No. 62183-77-1

2,2,3,6-Tetramethyloctane

Cat. No.: B14546209
CAS No.: 62183-77-1
M. Wt: 170.33 g/mol
InChI Key: YRSBZJIBIXVOME-UHFFFAOYSA-N
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Description

2,2,3,6-Tetramethyloctane (C₁₂H₂₆) is a branched alkane with methyl groups positioned at the 2nd, 2nd, 3rd, and 6th carbon atoms of an octane backbone. These variations significantly influence physical properties, chemical reactivity, and applications in fields such as metabolomics and industrial chemistry .

Properties

CAS No.

62183-77-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-10(2)8-9-11(3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

YRSBZJIBIXVOME-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,6-Tetramethyloctane can be achieved through several methods, including:

    Alkylation of Alkanes: One common method involves the alkylation of a suitable alkane precursor with methylating agents under controlled conditions.

    Grignard Reactions: Another approach is the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in the presence of an appropriate catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,6-Tetramethyloctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert it into simpler alkanes or other reduced forms.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction.

    Halogenating Agents: Chlorine (Cl2) or bromine (Br2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated derivatives such as chlorinated or brominated alkanes.

Scientific Research Applications

2,2,3,6-Tetramethyloctane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,6-Tetramethyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Structural Isomers of Tetramethyloctane

The position of methyl groups in tetramethyloctane isomers determines their steric effects, boiling points, and biological interactions. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications
2,2,3,6-Tetramethyloctane Not explicitly provided C₁₂H₂₆ 170.33* Limited data; inferred properties from analogs
2,2,4,4-Tetramethyloctane 62183-79-3 C₁₂H₂₆ 170.33 Higher symmetry; used in industrial standards
2,2,7,7-Tetramethyloctane 1071-31-4 C₁₂H₂₆ 170.33 High volatility; used in SPME Arrow sorbents
3,4,5,6-Tetramethyloctane Not explicitly provided C₁₂H₂₆ 170.33 Biomarker in breast/lung cancer studies
3,3,6,6-Tetramethyloctane 62199-46-6 C₁₂H₂₆ 170.33 Central branching; synthetic routes documented

*Molecular weight calculated based on analogs.

Physical and Chemical Properties

  • Volatility and Retention Indices :

    • 2,3,6,7-Tetramethyloctane (CAS 52670-34-5) exhibited a retention index (KI) of 1009 and higher concentration (425.57 ± 6.09 ng/μL) compared to 2,2,7,7-Tetramethyloctane (414.62 ± 5.55 ng/μL), suggesting that asymmetric branching increases volatility .
    • 2,2,4,4-Tetramethyloctane’s symmetrical structure likely results in higher boiling points and stability, making it suitable for calibration standards .
  • Biological Relevance: 3,4,5,6-Tetramethyloctane is elevated in exhaled breath of breast and lung cancer patients, linked to oxidative stress and lipid peroxidation .

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